molecular formula C20H14FN3O2 B14924774 methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B14924774
M. Wt: 347.3 g/mol
InChI Key: WRBJHARLVJRNAO-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides two regioisomeric pyrazoles, which can be separated and purified . Another common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both fluorophenyl and phenyl groups. This structural arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

methyl 1-(2-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2/c1-26-20(25)14-11-17(13-7-3-2-4-8-13)23-19-15(14)12-22-24(19)18-10-6-5-9-16(18)21/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBJHARLVJRNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=NN2C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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